2-(2-Chloro-4-methylphenyl)thiazolidine

Antimicrobial Structure-Activity Relationship MIC

Prioritize this 2-(2-Chloro-4-methylphenyl)thiazolidine for your antimicrobial screening library. Its ortho-chloro and para-methyl substitution pattern is hypothesized to enhance lipophilicity and target binding compared to simpler 2-phenyl analogs. This distinct electronic and steric profile makes it a valuable, specific probe for SAR studies, reducing the risk of experimental failure associated with generic class-level procurement.

Molecular Formula C10H12ClNS
Molecular Weight 213.73 g/mol
CAS No. 2008240-75-1
Cat. No. B1481754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloro-4-methylphenyl)thiazolidine
CAS2008240-75-1
Molecular FormulaC10H12ClNS
Molecular Weight213.73 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2NCCS2)Cl
InChIInChI=1S/C10H12ClNS/c1-7-2-3-8(9(11)6-7)10-12-4-5-13-10/h2-3,6,10,12H,4-5H2,1H3
InChIKeyWWKOKLWYPZKHCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloro-4-methylphenyl)thiazolidine (CAS 2008240-75-1): Core Chemical Identity and Procurement Baseline


2-(2-Chloro-4-methylphenyl)thiazolidine (CAS 2008240-75-1) is a synthetic heterocyclic compound consisting of a saturated five-membered thiazolidine ring (containing one sulfur and one nitrogen atom) substituted at the 2-position with a 2-chloro-4-methylphenyl group. Its molecular formula is C10H12ClNS, with a molecular weight of 213.73 g/mol [1]. The compound belongs to the broader class of 2-aryl-thiazolidines, which have been investigated for antimicrobial and antiproliferative properties [2]. Its InChI Key is WWKOKLWYPZKHCF-UHFFFAOYSA-N [1].

Why 2-(2-Chloro-4-methylphenyl)thiazolidine Cannot Be Interchanged with Generic 2-Aryl-Thiazolidine Analogs


Direct substitution of 2-(2-Chloro-4-methylphenyl)thiazolidine with a structurally similar 2-aryl-thiazolidine analog (e.g., 2-phenyl-thiazolidine or 2-(4-methylphenyl)-thiazolidine) is scientifically unsound without comparative activity data. Structure-activity relationship (SAR) studies within the thiazolidine class demonstrate that even minor modifications to the aryl substitution pattern—such as the introduction of a chlorine atom or a methyl group at specific positions—can profoundly alter biological activity, including antimicrobial potency and target selectivity [1]. The unique electronic and steric properties conferred by the ortho-chloro and para-methyl substituents on the phenyl ring of the target compound are expected to influence its binding affinity to biological targets and its physicochemical properties (e.g., lipophilicity, solubility) relative to unsubstituted or differently substituted analogs [2]. Therefore, procurement decisions based on generic thiazolidine class activity rather than compound-specific data risk experimental failure and irreproducible results.

Quantitative Differentiation of 2-(2-Chloro-4-methylphenyl)thiazolidine (CAS 2008240-75-1) Against Key Analogs


Antimicrobial Potency Comparison: 2-(2-Chloro-4-methylphenyl)thiazolidine vs. 2-Phenyl-Thiazolidine

While direct, head-to-head MIC data for 2-(2-Chloro-4-methylphenyl)thiazolidine is not available in the primary literature, class-level inference from structurally analogous 2-aryl-thiazolidines can be drawn. For instance, a study on 2-phenyl-substituted 1,3-thiazolidine-4-carboxylic acids (compounds 1-5) demonstrated varying antibacterial activity against E. coli, with zones of inhibition ranging from 10-18 mm, compared to 23 mm for the ampicillin control [1]. This establishes a baseline for the 2-phenyl scaffold. The introduction of a 2-chloro-4-methylphenyl substituent, as in the target compound, is predicted by QSAR models for similar thiazolidine systems to enhance lipophilicity and potentially improve membrane permeability, which may translate to increased antimicrobial potency relative to the unsubstituted phenyl analog [2].

Antimicrobial Structure-Activity Relationship MIC

Synthetic Accessibility and Yield: 2-(2-Chloro-4-methylphenyl)thiazolidine vs. Complex Thiazolidine Derivatives

The synthesis of 2-substituted thiazolidines, including the target compound, generally proceeds via condensation of a primary amine (derived from 2-chloro-4-methylaniline) with cysteamine or a similar thiol-amine reagent, or via cyclization of an N-substituted thiourea [1]. While specific yield data for 2-(2-Chloro-4-methylphenyl)thiazolidine is not reported, a general methodology for synthesizing 2-substituted bisthiazolidines achieved yields ranging from 31% to 75% depending on the aldehyde substrate [2]. This suggests that the target compound is likely accessible through established synthetic routes with moderate to good yields, offering a procurement advantage over more complex, multi-step thiazolidine derivatives that may require extensive purification and have lower overall yields.

Synthetic Methodology Yield Scalability

Predicted Physicochemical Differentiation: Lipophilicity (cLogP) of 2-(2-Chloro-4-methylphenyl)thiazolidine vs. 2-Phenyl-Thiazolidine

The introduction of a chlorine atom and a methyl group onto the phenyl ring of the target compound is predicted to significantly increase its lipophilicity compared to the unsubstituted 2-phenyl-thiazolidine analog. Computational predictions using standard QSAR software (e.g., ACD/Labs) would show a higher calculated logP (cLogP) value for 2-(2-Chloro-4-methylphenyl)thiazolidine, reflecting its greater hydrophobicity [1]. This physicochemical differentiation is critical for applications requiring enhanced membrane permeability or altered distribution profiles, such as in cell-based assays or in vivo studies. Higher lipophilicity can correlate with increased passive diffusion across biological membranes but may also affect aqueous solubility and metabolic stability.

Lipophilicity cLogP ADME

Optimal Research and Industrial Use Cases for 2-(2-Chloro-4-methylphenyl)thiazolidine (CAS 2008240-75-1)


Antimicrobial Drug Discovery: Screening Against Gram-Positive and Gram-Negative Bacteria

Based on class-level evidence showing that 2-aryl-thiazolidines exhibit antimicrobial activity, 2-(2-Chloro-4-methylphenyl)thiazolidine is a suitable candidate for primary screening against a panel of pathogenic bacteria. Its unique substitution pattern (2-chloro-4-methylphenyl) is hypothesized to enhance activity compared to simpler 2-phenyl analogs due to increased lipophilicity and potential for stronger target interactions [1]. This compound should be prioritized in antimicrobial screening libraries to explore its minimum inhibitory concentration (MIC) against strains such as S. aureus and E. coli [1].

Synthetic Building Block for Thiazolidine-Based Libraries

The compound's relatively straightforward synthetic accessibility, inferred from class-level yields of 31-75% for similar 2-substituted thiazolidines, makes it a practical scaffold for generating focused chemical libraries. Researchers can use 2-(2-Chloro-4-methylphenyl)thiazolidine as a starting material for further derivatization (e.g., at the nitrogen atom or the 4- and 5-positions of the thiazolidine ring) to explore structure-activity relationships (SAR) in medicinal chemistry programs [2].

Physicochemical Probe for Studying Membrane Permeability

The predicted higher lipophilicity of this compound relative to unsubstituted 2-phenyl-thiazolidine positions it as a useful probe for studying the relationship between lipophilicity and biological activity (e.g., cell permeability, target engagement) within the thiazolidine class. It can serve as a comparator in parallel studies with less lipophilic analogs to deconvolute the role of hydrophobic interactions in experimental outcomes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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